N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.1036691 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antihypertensive and Antimicrobial Activities
Compounds synthesized from related chemical structures have shown significant antihypertensive α-blocking activity and low toxicity , making them potential candidates for the development of new antihypertensive drugs (Abdel-Wahab et al., 2008). Additionally, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against various pathogens, highlighting their potential in combating microbial infections (Mickevičienė et al., 2015).
Antioxidant and Anticancer Properties
Certain synthesized compounds, particularly those related to the structure of interest, have been evaluated for their antioxidant and anticancer activities . These studies suggest the potential of these compounds in developing therapeutic agents for treating various diseases, including cancer (Devi et al., 2010). The ability of these compounds to inhibit the growth of cancer cells and protect against oxidative stress underscores their significance in medical research.
Schiff Base Ligands and Metal Complexes
Research into Schiff base ligands derived from similar compounds has demonstrated their ability to form complexes with various metals. These complexes have been characterized and studied for their antimicrobial activity and potential as DNA cleavage agents , offering insights into their application in medicinal chemistry and drug development (Nagesh & Mruthyunjayaswamy, 2015).
Cholinesterase Inhibitors
Studies on derivatives of related chemical structures have identified them as effective cholinesterase inhibitors , showing promise for the treatment of neurological disorders such as Alzheimer's disease. The exploration of these compounds' inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) highlights their potential therapeutic applications (Kausar et al., 2021).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-6-8-16(11-18(13)21)22-20(26)24-23-19(25)12-27-17-9-7-14-4-2-3-5-15(14)10-17/h2-11H,12H2,1H3,(H,23,25)(H2,22,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNALUPUBILJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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